5-(furan-2-yl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide

Description

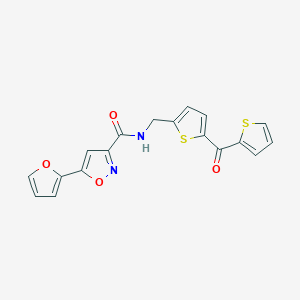

This compound is a heterocyclic carboxamide featuring a fused isoxazole core substituted with a furan-2-yl group at position 5 and a thiophene-2-carbonyl-functionalized thiophenemethyl moiety at position 2. Its structural complexity arises from the integration of multiple aromatic systems (furan, thiophene, isoxazole) and a carboxamide linker, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

5-(furan-2-yl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4S2/c21-17(15-4-2-8-25-15)16-6-5-11(26-16)10-19-18(22)12-9-14(24-20-12)13-3-1-7-23-13/h1-9H,10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQMQSRBMCGQDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the thiophene ring: Thiophene rings can be synthesized via the Paal-Knorr synthesis or other cyclization methods.

Formation of the isoxazole ring: Isoxazole rings are often synthesized through 1,3-dipolar cycloaddition reactions.

Coupling reactions: The different rings are then coupled together using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a ligand in catalytic reactions.

Materials Science:

Biology

Drug Development: The compound might be investigated for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

Medicine

Therapeutic Agents: Research could explore its use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Chemical Sensors: The compound could be used in the development of sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Isoxazole-Thiophene/Furan Hybrids

a) N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

- Structure : Simplifies the target compound by replacing the furan-2-yl and thiophene-2-carbonyl-thiophenemethyl groups with a cyclopropylamine and a single thiophen-2-yl substituent.

Key Data :

Property Value Source Molecular Formula C₁₂H₁₃N₃O₂S Molecular Weight 275.32 g/mol Functional Groups Isoxazole, carboxamide, thiophene

b) 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

- Structure : Replaces the furan-thiophene system with a methyl-isoxazole and thiazole carboxamide.

Key Data :

Property Value Source Molecular Formula C₈H₈N₄O₂S Crystallographic Features Planar isoxazole-thiazole system with hydrogen-bonding networks - Significance : The thiazole ring introduces additional hydrogen-bonding capacity, which may influence pharmacokinetic properties compared to the furan-thiophene system in the target compound .

Thiophene-2-Carboxamide Derivatives

a) 5-Amino-3-Methyl-4-[(3-Methyl-5-oxo-4,5-Dihydro-1H-Pyrazol-1-yl) Carbonyl]Thiophene-2-Carboxamide

- Structure: Features a thiophene-2-carboxamide core with amino and pyrazolone substituents.

Key Data :

Property Value Source Melting Point 208–210°C Yield 65%

b) N-(5-Ethyl Amino)-2,5-Dihydro-1,3-Thiazol-2-Yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide

- Structure : Combines benzofuran, thiazole, and carbohydrazide groups.

Key Data :

Property Value Source Synthesis Method Condensation with acetaldehyde Spectral Confirmation NMR, IR, Mass Spectrometry - Significance : The nitro group and benzofuran system confer distinct electronic properties, which may alter redox behavior relative to the target compound’s furan-thiophene system .

Pharmacological and Physicochemical Comparisons

Table 1: Comparative Analysis of Key Properties

*Calculated based on structural formula.

Biological Activity

5-(furan-2-yl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of the compound can be described by its IUPAC name and chemical formula:

- IUPAC Name : this compound

- Molecular Formula : C_{15}H_{12}N_{2}O_{3}S_{2}

The compound features a furan ring, thiophene moieties, and an isoxazole functional group, which contribute to its unique biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds with similar structural motifs. For instance, N-Heterocycles have been shown to exhibit significant antiviral activity against various viruses, including hepatitis C virus (HCV) and SARS-CoV-2. The isoxazole derivatives have been particularly noted for their ability to inhibit viral replication through various mechanisms .

Antimicrobial Properties

Research indicates that compounds incorporating furan and thiophene rings often display antimicrobial properties. A study found that derivatives of thiophene exhibited notable activity against a range of bacterial strains, suggesting that the presence of these heterocycles in this compound could confer similar effects .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary tests on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 100 µM to 200 µM in different cell lines, indicating moderate cytotoxicity .

Data Tables

Below is a summary table of relevant biological activities and characteristics based on existing literature:

| Activity | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Antiviral (HCV) | 32.2 | HCV NS5B | |

| Antimicrobial | Variable | Various Bacterial Strains | |

| Cytotoxicity | 100 - 200 | A549 (Lung Cancer) |

Case Studies

- Antiviral Efficacy : A study evaluated the efficacy of isoxazole derivatives against HCV and found that modifications in the molecular structure significantly enhanced antiviral activity. The compound's ability to inhibit the NS5B RNA polymerase was particularly noted .

- Cytotoxicity Assessment : In another study, derivatives similar to the target compound were assessed for cytotoxic effects on various cancer cell lines. The results indicated that while some derivatives showed promising anticancer activity, they also exhibited moderate toxicity towards normal cells, necessitating further optimization for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.